molecular formula C9H20ClNO B11717480 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B11717480
M. Wt: 193.71 g/mol
InChI Key: UAHMOQNORYGDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-methyl-1-piperidin-3-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H

InChI Key

UAHMOQNORYGDMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCNC1)O.Cl

Origin of Product

United States

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